molecular formula C28H32N2 B1295294 Terephthalylidene bis(p-butylaniline) CAS No. 29743-21-3

Terephthalylidene bis(p-butylaniline)

Cat. No.: B1295294
CAS No.: 29743-21-3
M. Wt: 396.6 g/mol
InChI Key: OWDOPPGNUYIHFQ-UHFFFAOYSA-N
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Description

Terephthalylidene bis(p-butylaniline) is an organic compound with the molecular formula C28H32N2. It is known for its unique properties and is used in various scientific research applications. The compound is characterized by its structure, which includes a terephthalylidene core linked to two p-butylaniline groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Terephthalylidene bis(p-butylaniline) can be synthesized through a condensation reaction between terephthalaldehyde and p-butylaniline. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of terephthalylidene bis(p-butylaniline) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Terephthalylidene bis(p-butylaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Terephthalylidene bis(p-butylaniline) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of organic field-effect transistors, solar cells, and sensors due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Terephthalylidene bis(p-methoxyaniline): Similar structure but with methoxy groups instead of butyl groups.

    Terephthalylidene bis(p-chloroaniline): Contains chloro groups instead of butyl groups.

Uniqueness

Terephthalylidene bis(p-butylaniline) is unique due to its

Properties

IUPAC Name

N-(4-butylphenyl)-1-[4-[(4-butylphenyl)iminomethyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2/c1-3-5-7-23-13-17-27(18-14-23)29-21-25-9-11-26(12-10-25)22-30-28-19-15-24(16-20-28)8-6-4-2/h9-22H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDOPPGNUYIHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29743-21-3
Record name Terephthal-bis-n-butylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29743-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Terephthalylidenebis(4-butylaniline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the crystal structure of TBBA important for understanding its liquid crystal properties?

A1: While the provided research focuses on TBBA's crystalline phases (VIII and IX), these structures provide crucial insights into the molecular arrangement and interactions that influence its liquid crystal behavior. The specific packing of TBBA molecules in the crystal state can influence the molecular ordering and transitions between different smectic phases observed at higher temperatures. [, ] Understanding these arrangements helps researchers relate molecular structure to the unique properties of liquid crystals, which are crucial for applications in displays and other technologies.

Q2: What are the key differences between the crystal structures of phases VIII and IX in TBBA?

A2: Doucet et al. elucidated the detailed crystal structure of TBBA's phase VIII, identifying it as monoclinic with the space group C2/c. [] This phase has unit cell dimensions of a=53.2 Å, b=5.75 Å, c=17.57 Å, and β=115.47°. [] In contrast, phase IX, occurring at a lower temperature (-50°C), adopts a triclinic system with the unit cell dimensions a=26.8 Å, b=5.75 Å, c=17.52 Å, α=83.5°, β=121.2°, and γ=96.5°. [] This shift from a monoclinic to a triclinic system signifies a change in the symmetry and overall arrangement of TBBA molecules within the crystal lattice at lower temperatures.

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